

1-Hydroxyguanidine sulfate CAS number and chemical identifiers

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Compound of Interest

Compound Name: 1-Hydroxyguanidine sulfate

Cat. No.: B15565091

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An In-Depth Technical Guide to 1-Hydroxyguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hydroxyguanidine sulfate**, a compound of interest for its potential therapeutic applications. This document details its chemical identity, biological activities, and known mechanisms of action, presenting data in a clear and accessible format for researchers in drug discovery and development.

Chemical Identity and Properties

1-Hydroxyguanidine sulfate is the sulfate salt of 1-Hydroxyguanidine. It is a white crystalline solid soluble in water.[1] Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers for **1-Hydroxyguanidine Sulfate**



Identifier	Value	Reference	
CAS Number	6345-29-5	[1][2][3][4]	
Related CAS	13115-21-4 (parent)	[2]	
Molecular Formula	C2H12N6O6S	[2]	
Molecular Weight	248.22 g/mol	[2]	
IUPAC Name	bis(2- hydroxyguanidine);sulfuric acid	[2]	
InChI	InChI=1S/2CH5N3O.H2O4S/c 22-1(3)4-5;1-5(2,3)4/h25H, (H4,2,3,4);(H2,1,2,3,4)	[1][2]	
InChIKey	MTGDDPZRXSDPFH- UHFFFAOYSA-N	[1][2]	
SMILES	C(=NO)(N)N.C(=NO) (N)N.OS(=O)(=O)O	[1][2]	
EC Number	228-749-0	[1][2]	
Synonyms	Bis(hydroxyguanidinium) sulphate, Hydroxyguanidine hemisulfate, Guanidine, N- hydroxy-, sulfate (2:1)	[2][4]	

Biological Activity and Mechanism of Action

1-Hydroxyguanidine and its derivatives have demonstrated notable antitumor and antiviral activities.[5] The primary mechanisms of action are believed to be the inhibition of ribonucleotide reductase and interaction with nitric oxide synthase.

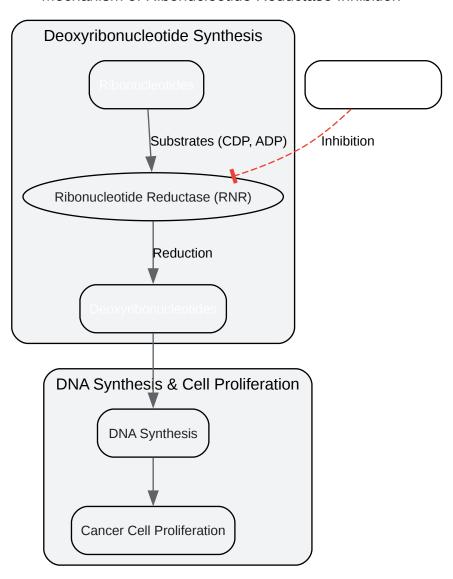
Antitumor Activity: Inhibition of Ribonucleotide Reductase

A key target of N-hydroxyguanidine compounds is ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and



repair. By inhibiting RNR, these compounds effectively halt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Derivatives of N-hydroxy-N'-aminoguanidine have been shown to be non-competitive inhibitors of RNR with respect to the substrates CDP and ADP.[6]

Mechanism of Ribonucleotide Reductase Inhibition



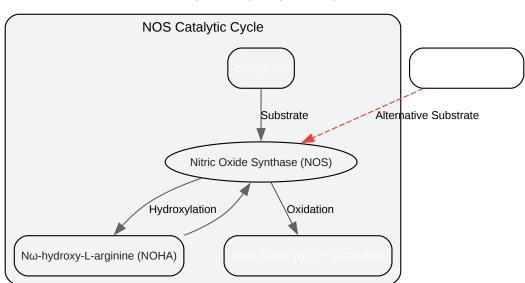
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Caption: Inhibition of Ribonucleotide Reductase by 1-Hydroxyguanidine.

Interaction with Nitric Oxide Synthase

N-hydroxyguanidines, including 1-Hydroxyguanidine, can also interact with nitric oxide synthase (NOS). These compounds can act as substrates for NOS, leading to the production of nitric oxide (NO).[1][7] The oxidation of N-hydroxyguanidines by NOS can result in the formation of NO and the corresponding urea in a 1:1 molar ratio.[1] This production of NO can have various physiological effects, including vasodilation.



Nitric Oxide Synthase (NOS) Pathway Interaction

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Caption: Interaction of 1-Hydroxyguanidine with the Nitric Oxide Synthase Pathway.

Quantitative Data







The following table summarizes the available quantitative data on the biological activity of N-hydroxyguanidine derivatives. It is important to note that these values are for derivatives and not for **1-Hydroxyguanidine sulfate** itself, but they provide a strong indication of the potency of this class of compounds.

Table 2: In Vitro Activity of N-hydroxy-N'-aminoguanidine Derivatives



Compound/De rivative	Assay	Cell Line/Enzyme	IC50 / Kι (μΜ)	Reference
2',3',4'- trihydroxybenzyli dene-HAG	Cell Growth Inhibition	L1210	7.8	[2]
3',4',5'- trihydroxybenzyli dene-HAG	Cell Growth Inhibition	L1210	11.9	[2]
2',3',4'- trihydroxybenzyli dene-HAG	Cell Growth Inhibition	HT-29	196	[2]
3',4',5'- trihydroxybenzyli dene-HAG	Cell Growth Inhibition	HT-29	234	[2]
HAG Derivatives	Ribonucleotide Reductase Inhibition (CDP)	Ehrlich Ascites Tumor Cells	3.4 - 543 (Ki)	[6]
HAG Derivatives	Ribonucleotide Reductase Inhibition (ADP)	Ehrlich Ascites Tumor Cells	2- to 10-fold lower than for CDP	[6]
Novel N- hydroxyguanidin e derivatives	Anticancer Activity	L1210	7.80 - 126 (ID50)	[5]
Novel N- hydroxyguanidin e derivatives	Antiviral Activity	Chicken Embryo Fibroblasts (Rous Sarcoma Virus)	2.76 - 195.2 (ID50)	[5]

Experimental Protocols

Detailed experimental protocols for **1-Hydroxyguanidine sulfate** are not readily available in the published literature. However, based on methodologies used for similar N-

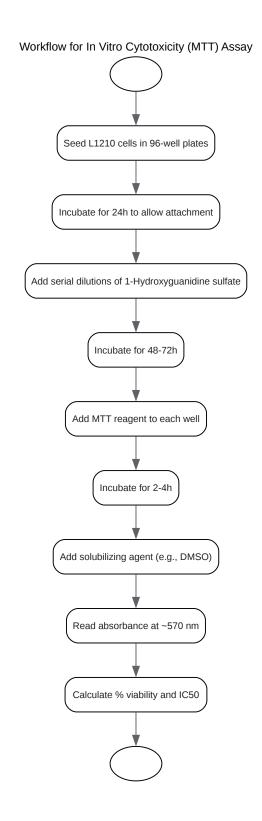


hydroxyguanidine derivatives, representative protocols are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of a compound on a cancer cell line, such as L1210 mouse leukemia cells.





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Caption: A Generalized Workflow for an MTT-based Cytotoxicity Assay.



Methodology:

- Cell Culture: L1210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
- Compound Treatment: A stock solution of **1-Hydroxyguanidine sulfate** is prepared and serially diluted to the desired concentrations. The cells are then treated with these dilutions. A vehicle control (medium without the compound) is also included.
- Incubation: The plates are incubated for a period of 48 to 72 hours.
- MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
 During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Ribonucleotide Reductase Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a compound against ribonucleotide reductase.

Methodology:

• Enzyme Preparation: Ribonucleotide reductase is partially purified from a suitable source, such as Ehrlich ascites tumor cells.



- Assay Mixture: The standard assay mixture contains a buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium acetate, ATP, the radiolabeled substrate (e.g., [14C]CDP or [14C]ADP), and the enzyme preparation.
- Inhibition Study: Various concentrations of **1-Hydroxyguanidine sulfate** are pre-incubated with the enzyme before the addition of the substrate.
- Enzyme Reaction: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified time (e.g., 30 minutes).
- Reaction Termination: The reaction is stopped by heating or the addition of acid.
- Product Separation: The deoxyribonucleotide product is separated from the ribonucleotide substrate, often using an enzymatic degradation of the unreacted substrate followed by separation of the resulting nucleosides by chromatography (e.g., thin-layer chromatography or HPLC).
- Quantification: The amount of radiolabeled deoxyribonucleoside is quantified using liquid scintillation counting.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ and/or K_i values are then determined from this data.

Synthesis

A general method for the preparation of N-hydroxyguanidines involves the conversion of primary amines to protected N-hydroxyguanidines in a one-pot procedure, followed by deprotection.[8] Another approach involves the reaction of 2-benzyloxyguanidine with various reagents followed by catalytic hydrogenation to yield N-hydroxyguanidine derivatives.[9] The synthesis of guanidine sulfates, in general, can be achieved by reacting urea with sulfamic acid or its salts at elevated temperatures.[10]

Conclusion

1-Hydroxyguanidine sulfate is a promising chemical entity with demonstrated potential as an antitumor and antiviral agent. Its mechanisms of action, primarily through the inhibition of ribonucleotide reductase and interaction with nitric oxide synthase, offer multiple avenues for



therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this and related compounds. Further detailed studies are warranted to fully elucidate its pharmacological profile and to develop it into a potential clinical candidate.

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